1,3-Benzodioxole, hexahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, hexahydro-, trans- is an organic compound with the molecular formula C7H12O2 It is a derivative of 1,3-benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, hexahydro-, trans- can be synthesized through the catalytic hydrogenation of 1,3-benzodioxole. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The hydrogenation process converts the double bonds in the benzodioxole ring to single bonds, resulting in the hexahydro derivative.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, hexahydro-, trans- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yield and purity of the product. The use of recyclable catalysts and solvent recovery systems enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, hexahydro-, trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, hexahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. For example, derivatives of 1,3-benzodioxole have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound with a similar structure but without the hexahydro modification.
1,4-Benzodioxine: Another benzene derivative with a different ring structure.
Methylenedioxyphenyl Compounds: A class of compounds containing the methylenedioxy functional group, including safrole and piperonal.
Uniqueness
1,3-Benzodioxole, hexahydro-, trans- is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts
Properties
CAS No. |
1792-73-0 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |
InChI |
InChI=1S/C7H12O2/c1-2-4-7-6(3-1)8-5-9-7/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
TYSYUUIDELSMQE-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)OCO2 |
Canonical SMILES |
C1CCC2C(C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.